1-(4-iodothiophen-2-yl)methanamine hydrochloride

Catalog No.
S6894698
CAS No.
2839138-72-4
M.F
C5H7ClINS
M. Wt
275.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-iodothiophen-2-yl)methanamine hydrochloride

CAS Number

2839138-72-4

Product Name

1-(4-iodothiophen-2-yl)methanamine hydrochloride

IUPAC Name

(4-iodothiophen-2-yl)methanamine;hydrochloride

Molecular Formula

C5H7ClINS

Molecular Weight

275.54 g/mol

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H

InChI Key

FZZRPHKBKCYCPG-UHFFFAOYSA-N

SMILES

C1=C(SC=C1I)CN.Cl

Canonical SMILES

C1=C(SC=C1I)CN.Cl

1-(4-Iodothiophen-2-yl)methanamine hydrochloride is a chemical compound characterized by the presence of a thiophene ring substituted with an iodine atom at the 4-position and an amino group at the methanamine position. This compound features a molecular formula of C9H10ClN2S and has a molecular weight of approximately 216.7 g/mol. The presence of the iodine atom enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

  • Substitution Reactions: The amino group can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to form secondary or primary amines, depending on the reaction conditions.
  • Oxidation Reactions: Oxidative conditions may convert the thiophene ring or the amine group into corresponding sulfonamides or other oxidized derivatives.

Common reagents used in these reactions include iodine for iodination, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidation.

The biological activity of 1-(4-iodothiophen-2-yl)methanamine hydrochloride has been explored in various studies. Its structural characteristics suggest potential interactions with biological targets, including:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Neuropharmacological Effects: The methanamine moiety may influence neurotransmitter systems, making it a candidate for studying neurological disorders.
  • Antitumor Properties: Preliminary studies indicate that derivatives of thiophene compounds can exhibit cytotoxic effects against cancer cell lines.

The synthesis of 1-(4-iodothiophen-2-yl)methanamine hydrochloride typically involves several key steps:

  • Iodination of Thiophene: Thiophene is treated with iodine and an oxidizing agent (e.g., nitric acid) to introduce an iodine atom at the 4-position.
  • Amination: The iodinated thiophene is reacted with formaldehyde and ammonium chloride to form the methanamine derivative.
  • Hydrochloride Formation: The resulting free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

These methods can be optimized for industrial production, often employing continuous flow reactors to enhance yield and purity .

1-(4-Iodothiophen-2-yl)methanamine hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.
  • Material Science: Due to its electronic properties, it can be used in the development of organic semiconductors and conductive polymers.
  • Research Tool: This compound is utilized in biological research to study enzyme interactions and receptor activity.

Interaction studies involving 1-(4-iodothiophen-2-yl)methanamine hydrochloride have focused on its pharmacokinetic profiles and potential drug-drug interactions. These studies are crucial for understanding how this compound may affect or be affected by other medications, particularly those metabolized by cytochrome P450 enzymes. For instance, its interaction with proton pump inhibitors has been noted to alter absorption rates of co-administered drugs

Several compounds share structural similarities with 1-(4-iodothiophen-2-yl)methanamine hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(5-Iodothiophen-2-yl)methanamine hydrochlorideIodine at the 5-position on thiopheneDifferent substitution pattern affects reactivity
1-(4-Bromothiophen-2-yl)methanamine hydrochlorideBromine instead of iodinePotentially different biological activity
1-(4-Methylthiophen-2-yl)methanamine hydrochlorideMethyl group instead of iodineMay exhibit different electronic properties

These compounds highlight the uniqueness of 1-(4-iodothiophen-2-yl)methanamine hydrochloride due to its specific iodine substitution, which can significantly influence its chemical reactivity and biological activity compared to others.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.90325 g/mol

Monoisotopic Mass

274.90325 g/mol

Heavy Atom Count

9

Dates

Last modified: 04-15-2024

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